Simurosertib

描述

TAK-931 是一种高度选择性的细胞周期蛋白 7 (CDC7) 激酶小分子抑制剂。CDC7 是一种丝氨酸/苏氨酸激酶,在 DNA 复制的起始过程中发挥着至关重要的作用。 TAK-931 由于具有诱导复制应激和抑制肿瘤细胞增殖的能力,已被开发为一种潜在的抗癌药物 .

生化分析

Biochemical Properties

Simurosertib interacts with the CDC7 kinase, a serine/threonine kinase that plays a crucial role in DNA replication . It binds to and inhibits CDC7, preventing the initiation of DNA replication during mitosis . This interaction is ATP-competitive and time-dependent .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation . This results in irreversible antiproliferative effects in cancer cells . It also suppresses the cellular MCM2 phosphorylation at Ser40 (pMCM2) in a dose-dependent manner, leading to a delayed S phase progression, DNA-damage checkpoint activation, and caspase-3/7 activation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting CDC7 . This prevents the initiation of DNA replication during mitosis, which causes cell cycle arrest and induces apoptosis . It also suppresses DNA repair activity and enhances the biological activity of PARP inhibitors, topoisomerase inhibitors, and platinum compounds in human xenograft models .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits time-dependent effects. The time to maximum plasma concentration of this compound is approximately 1–4 hours post-dose . Systemic exposure is approximately dose-proportional . Post-treatment pharmacodynamic effects correlating to drug exposure have been observed .

Dosage Effects in Animal Models

In preclinical animal models, this compound demonstrated marked, dose-dependent antitumor activity, without severe body weight loss . It exhibited significant antiproliferative activity in these models .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA replication, specifically the initiation of DNA replication during mitosis . It interacts with the CDC7 kinase in this pathway .

Subcellular Localization

This compound is likely to be localized in the nucleus given its mechanism of action. It interacts with CDC7, a nuclear protein involved in the initiation of DNA replication

准备方法

TAK-931 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联。详细的合成路线和反应条件是专有的,在公开文献中没有完全披露。 已知该化合物是通过一系列涉及杂环化学的有机反应合成的 . TAK-931 的工业生产方法也是专有的,但它们通常涉及大规模合成和纯化工艺,以确保化合物的纯度和有效性。

化学反应分析

TAK-931 会发生各种化学反应,主要集中在其与生物分子的相互作用。 已知该化合物通过抑制 CDC7 激酶活性诱导复制应激,从而导致癌细胞发生有丝分裂异常和抗增殖作用 . 这些反应中常用的试剂和条件包括有机溶剂、催化剂和特定的反应温度。 从这些反应中形成的主要产物通常是 CDC7 抑制的结果,导致癌细胞发生细胞周期停滞和凋亡 .

科学研究应用

作用机制

TAK-931 通过选择性抑制 CDC7 激酶发挥作用,CDC7 激酶对于 DNA 复制的起始至关重要。 通过抑制 CDC7,TAK-931 诱导复制应激,导致 S 期进程延迟、中心体失调和染色体错误分离 . 这些作用导致癌细胞发生不可逆的抗增殖活性并凋亡。 涉及的分子靶标和途径包括微型染色体维持复合物组分 2 (MCM2) 的磷酸化,它是 CDC7 的直接下游靶标 .

相似化合物的比较

与其他化学治疗药物相比,TAK-931 对 CDC7 激酶具有高度选择性。 虽然它与其他诱导复制应激的药物(如阿霉素和奥沙利铂)具有某些相似之处,但 TAK-931 具有不同的功效谱和作用机制 . 类似的化合物包括其他 CDC7 抑制剂以及靶向 DNA 复制和细胞周期调控的药物。 TAK-931 独特地诱导复制应激的能力及其联合治疗的潜力使其成为抗癌药物库中宝贵的补充 .

生物活性

Simurosertib, also known as TAK-931, is a selective inhibitor of the cell division cycle 7 (CDC7) kinase, which plays a crucial role in DNA replication and cell cycle regulation. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in treating various solid tumors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacodynamics, clinical studies, and case studies demonstrating its efficacy.

This compound exerts its biological activity primarily through the inhibition of CDC7 kinase. The compound binds to the ATP-binding pocket of CDC7 with high affinity (IC50 < 0.3 nM), leading to a time-dependent inhibition of kinase activity. This inhibition results in:

- Inhibition of MCM2 Phosphorylation : this compound effectively inhibits the phosphorylation of minichromosome maintenance protein 2 (MCM2) at Ser40, which is critical for the initiation of DNA replication.

- Cell Cycle Arrest : By delaying S phase progression, this compound activates DNA-damage checkpoints, ultimately leading to apoptosis as evidenced by caspase-3/7 activation .

- Selectivity : Studies indicate that this compound shows over 120-fold selectivity for CDC7 compared to other kinases, highlighting its potential for targeted cancer therapy .

Pharmacodynamics and Pharmacokinetics

In clinical settings, this compound has demonstrated favorable pharmacokinetic properties:

- Administration : The drug is administered orally and has shown dose-proportional systemic exposure.

- Maximum Plasma Concentration : The time to reach maximum plasma concentration is approximately 1–4 hours post-dose .

- Tolerability : In a first-in-human study involving patients with advanced solid tumors, common adverse effects included nausea (60%) and neutropenia (56%), but the drug was generally well tolerated .

Clinical Studies

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound. Notably:

- Phase I Study : A dose-escalation study was performed on 80 patients with advanced solid tumors. The maximum tolerated dose (MTD) was determined to be 50 mg when administered once daily for 14 days in 21-day cycles .

- Ongoing Phase II Study : A phase II trial is currently assessing the antitumor activity of this compound in patients with metastatic solid tumors (ClinicalTrials.gov NCT03261947) .

Efficacy in Preclinical Models

This compound has shown significant antitumor activity in various preclinical models:

- Xenograft Models : In murine xenograft models for colorectal, lung, ovarian, and pancreatic cancers, treatment with this compound resulted in substantial tumor growth inhibition .

- Combination Therapy : Research indicates that this compound may enhance the efficacy of cytotoxic chemotherapy by preventing neuroendocrine transformation in lung and prostate cancers through MYC degradation .

Case Studies

Several case studies highlight the practical application and outcomes associated with this compound:

-

Case Study on Efficacy :

- Objective : To evaluate the effectiveness of this compound in combination with standard chemotherapy.

- Findings : Patients treated with this compound showed improved outcomes compared to historical controls receiving chemotherapy alone.

- Safety Profile Assessment :

属性

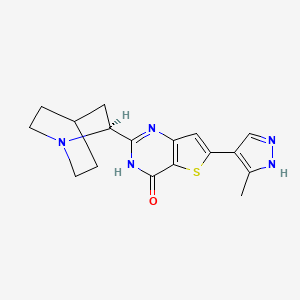

IUPAC Name |

2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVXKJKTISMIOW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330782-76-7 | |

| Record name | Simurosertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simurosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SIMUROSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。